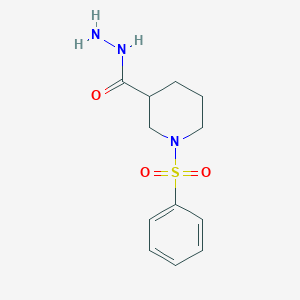
1-(Phenylsulfonyl)piperidine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfonyl)piperidine-3-carbohydrazide is a useful research chemical with the molecular formula C12H17N3O3S and a molecular weight of 283.35 . It is also known as PSPCH and is a hydrazide derivative.
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction of benzenesulfonyl chloride with ethyl isonipecotate yields ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This compound is then converted into 1-(Phenylsulfonyl)piperidin-4-carbohydrazide .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a phenylsulfonyl group, and a carbohydrazide group . The InChI code for this compound is 1S/C12H17N3O3S/c13-14-12(16)10-5-4-8-15(9-10)19(17,18)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,13H2,(H,14,16) .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used to synthesize N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 283.35 and a molecular formula of C12H17N3O3S .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
1-(Phenylsulfonyl)piperidine-3-carbohydrazide and its derivatives have been synthesized for biological evaluation. A study by Khalid et al. (2014) synthesized a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazides. These compounds were screened for their enzyme inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking was used to examine their binding interactions with AChE and BChE human proteins, confirming their potential as enzyme inhibitors (Khalid, Rehman, & Abbasi, 2014).
Antibacterial Study
Another study by Khalid et al. (2016) involved the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. These compounds were tested against Gram-negative and Gram-positive bacteria, exhibiting moderate to talented activity (Khalid et al., 2016).
BSA Binding, Docking, and Biological Screening
In 2020, Iqbal et al. conducted a study on compounds derived from 5-(1-(4-nitrophenylsulfonyl) piperidin-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, evaluating their BSA binding studies, antibacterial, anti-inflammatory, and acetylcholinesterase activities. Molecular docking studies identified active sites responsible for the best AChE inhibition (Iqbal, Rehman, Abbasi, Siddiqui, Khalid, Laulloo, Chohan, Rasool, & Shah, 2020).
Synthesis and Spectral Analysis for Biological Evaluation
A related compound, 1,3,4-Oxadiazole bearing compounds, was synthesized and screened against butyrylcholinesterase (BChE) enzyme and underwent molecular docking studies to assess ligand-BChE binding affinity. This study indicated the importance of amino acid residues like Gly116, His438, Tyr332, and Ser198 for ligand stabilization in the binding site (Khalid, Rehman, Abbasi, Hussain, Malik, Ashraf, & Fatmi, 2016).
Anticancer Agent Evaluation
Another application involves the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate their potential as anticancer agents. This study by Rehman et al. (2018) found certain compounds showing strong anticancer activity, suggesting their potential for further in vivo studies (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
Propriétés
IUPAC Name |
1-(benzenesulfonyl)piperidine-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c13-14-12(16)10-5-4-8-15(9-10)19(17,18)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,13H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNZPESIKMOZCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile](/img/structure/B2398087.png)
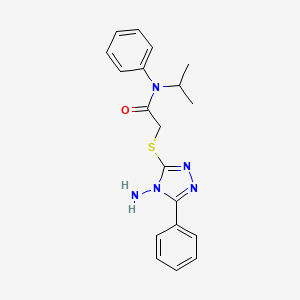
![4-oxo-N-phenethyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2398089.png)
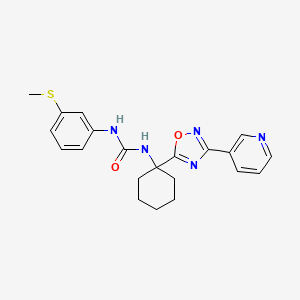
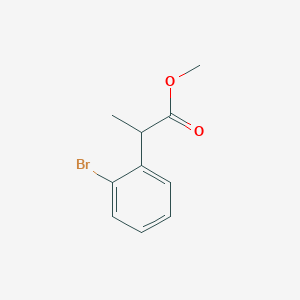
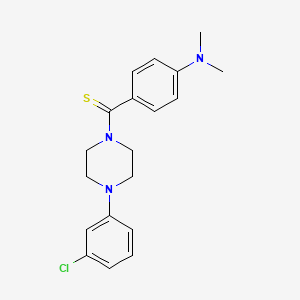
![2-Chloro-N-[1-(4-chlorophenyl)-1-hydroxybutan-2-yl]acetamide](/img/structure/B2398093.png)

![2-({1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2398097.png)
![4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2398098.png)

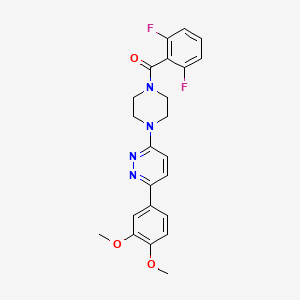
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2398103.png)
![6-Naphthalen-1-ylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2398105.png)